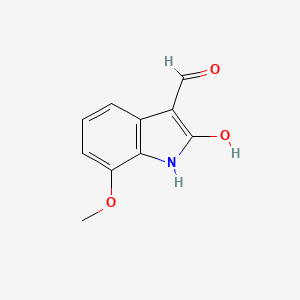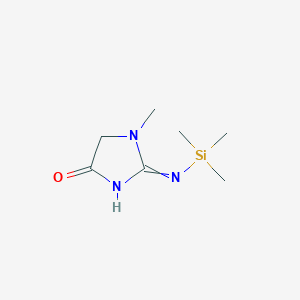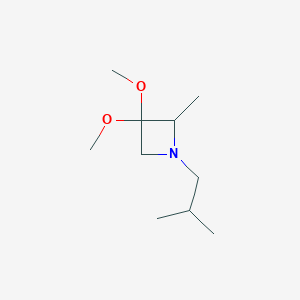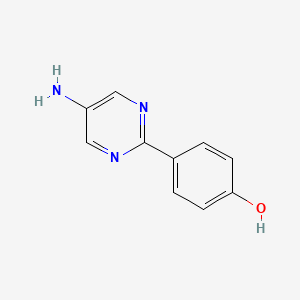![molecular formula C10H7N3O B11906510 Imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-53-6](/img/structure/B11906510.png)
Imidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization under acidic or basic conditions. Another approach involves the use of 2-aminobenzonitrile and isocyanates, which undergo cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
反応の種類: イミダゾ[1,2-c]キナゾリン-2(3H)-オンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、環系上の特定の位置で起こることがあり、通常、ハロゲン化誘導体を中間体として使用します。
一般的な試薬および条件:
酸化: 触媒存在下での過酸化水素。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: アミンやチオールなどの求核剤によるハロゲン化誘導体。
主な生成物:
酸化: キナゾリノン誘導体の生成。
還元: 還元されたイミダゾキナゾリン誘導体の生成。
置換: さまざまな官能基を持つ置換イミダゾキナゾリン誘導体の生成。
科学的研究の応用
イミダゾ[1,2-c]キナゾリン-2(3H)-オンは、科学研究において幅広い用途を持ち、以下のようなものがあります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との相互作用とその生化学プローブとしての可能性について研究されています。
医学: 抗癌剤、抗菌剤、および抗炎症剤としての可能性について調査されています。
産業: 新素材の開発やさまざまな化学反応の触媒として利用されています。
作用機序
イミダゾ[1,2-c]キナゾリン-2(3H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで特定の酵素の活性を阻害し、基質のアクセスを遮断することができます。さらに、アゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節し、細胞シグナル伝達経路に影響を与えることができます。
類似化合物:
イミダゾ[1,2-a]キナゾリン: 同様の縮合環系を共有しますが、窒素原子の位置が異なります。
イミダゾ[1,2-b]キナゾリン: 窒素原子の位置が異なる別の構造異性体。
キナゾリン-4(3H)-オン: イミダゾール環はありませんが、キナゾリンコアを保持しています。
独自性: イミダゾ[1,2-c]キナゾリン-2(3H)-オンは、その特定の環融合と窒素原子の位置により、独自の化学的および生物学的特性を付与し、ユニークです。この独自性は、創薬および開発のための貴重な足場となり、選択性と効力に関して類似の化合物に対する潜在的な利点を提供します。
類似化合物との比較
Imidazo[1,2-a]quinazoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]quinazoline: Another structural isomer with different nitrogen atom positioning.
Quinazolin-4(3H)-one: Lacks the imidazole ring but retains the quinazoline core.
Uniqueness: Imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and nitrogen atom positioning, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of selectivity and potency.
特性
CAS番号 |
60045-53-6 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2 |
InChIキー |
DYLVKCNEVBQKLJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N=C2N1C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
![(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)


